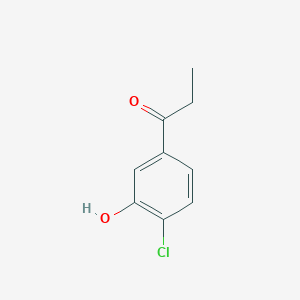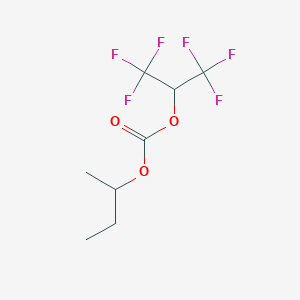
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- is a complex organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituents:
Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxylation: The hydroxyl group is added through oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Final Assembly: The final step involves the coupling of the benzene ring with the propanol moiety, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Ethers, esters.
Aplicaciones Científicas De Investigación
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanol, 4-hydroxy-3-methoxy-: Similar structure but lacks the amino and methyl groups.
Dihydroconiferol: Contains a similar benzene ring with hydroxyl and methoxy groups but differs in the side chain structure.
Uniqueness
Benzenepropanol, beta-amino-3-hydroxy-4-methoxy-5-methyl-, (betaS)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
5-(2-amino-3-hydroxypropyl)-2-methoxy-3-methylphenol |
InChI |
InChI=1S/C11H17NO3/c1-7-3-8(4-9(12)6-13)5-10(14)11(7)15-2/h3,5,9,13-14H,4,6,12H2,1-2H3 |
Clave InChI |
SOPZJDZNQIPRLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)O)CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)


![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)









